4-Bromo-2-phenyloxazole

描述

Nomenclature and Structural Identification

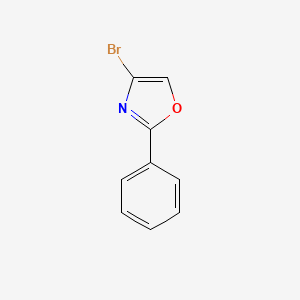

4-Bromo-2-phenyloxazole is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-bromo-2-phenyl-1,3-oxazole. The compound bears the Chemical Abstracts Service registry number 861440-59-7, which serves as its unique chemical identifier in scientific databases and commercial catalogs. The molecular formula C9H6BrNO indicates the presence of nine carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 224.06 grams per mole.

The structural identification of this compound reveals a five-membered heterocyclic ring containing nitrogen and oxygen atoms in a 1,3-relationship, with a bromine atom attached to the carbon at position 4 and a phenyl ring substituted at position 2. The International Chemical Identifier key for this compound is NIHUUTIZYTZSSW-UHFFFAOYSA-N, providing a standardized string representation of its molecular structure. The Simplified Molecular Input Line Entry System representation is expressed as C1=CC=C(C=C1)C2=NC(=CO2)Br, which describes the connectivity pattern of atoms within the molecule.

The molecular structure exhibits characteristics typical of substituted oxazoles, where the heterocyclic ring maintains aromatic character through delocalization of pi electrons. The bromine substituent at position 4 significantly influences the electronic properties of the molecule, making this position more electrophilic and susceptible to nucleophilic substitution reactions. The phenyl group at position 2 contributes additional aromatic stabilization and provides opportunities for further functionalization through electrophilic aromatic substitution mechanisms.

Historical Context of Oxazole Chemistry

The development of oxazole chemistry traces back to fundamental discoveries in heterocyclic compound synthesis during the late 19th and early 20th centuries. The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, represents one of the pioneering methods for constructing oxazole rings through the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. This methodology was among the first syntheses developed specifically to produce 2,5-disubstituted oxazoles and established the foundation for subsequent advances in oxazole chemistry.

The historical significance of oxazole derivatives extends beyond purely synthetic considerations, as these compounds have demonstrated remarkable biological activities that continue to drive research in medicinal chemistry. The recognition of oxazoles as important chemical motifs in pharmaceutical development has led to extensive structure-activity relationship studies, revealing the potential for diverse therapeutic applications. The incorporation of halogen substituents, particularly bromine, into oxazole frameworks represents a strategic evolution in compound design aimed at enhancing biological activity and improving pharmacokinetic properties.

The Robinson-Gabriel synthesis emerged as another classical approach to oxazole construction, involving the dehydration of 2-acylaminoketones. This method, along with the Fischer synthesis, provided chemists with reliable tools for accessing oxazole derivatives and contributed to the establishment of oxazole chemistry as a distinct area of heterocyclic research. The development of these synthetic methodologies laid the groundwork for the preparation of complex oxazole derivatives such as this compound, which exemplifies the successful application of traditional synthetic principles to modern pharmaceutical targets.

Classification within Heterocyclic Compounds

This compound belongs to the oxazole class of heterocyclic compounds, which are characterized as five-membered aromatic rings containing both nitrogen and oxygen heteroatoms. Oxazoles represent a subset of azoles, distinguished by the presence of oxygen and nitrogen atoms separated by one carbon atom in the ring structure. This classification places oxazoles within the broader category of aromatic heterocycles, which exhibit properties intermediate between purely aromatic compounds and aliphatic heterocycles.

The aromatic character of oxazoles, while present, is less pronounced than that observed in other heterocyclic systems such as thiazoles, where oxygen is replaced by sulfur. The incomplete delocalization of pi electrons in oxazoles contributes to their distinctive chemical properties, including their weak basicity and tendency toward dienic behavior. The conjugate acid of oxazole exhibits a pKa value of 0.8, significantly lower than that of imidazole (pKa = 7), reflecting the reduced basicity associated with the oxygen heteroatom.

Within the oxazole family, this compound represents a disubstituted derivative where strategic placement of substituents modifies both electronic and steric properties of the parent heterocycle. The bromine atom at position 4 introduces electron-withdrawing character that influences the reactivity profile of the molecule, while the phenyl substituent at position 2 provides additional aromatic stabilization and serves as a site for potential further functionalization. This substitution pattern exemplifies the systematic approach to molecular design within heterocyclic chemistry, where specific structural modifications are employed to achieve desired chemical and biological properties.

The classification of brominated oxazoles as versatile synthetic intermediates reflects their utility in cross-coupling reactions, nucleophilic substitutions, and other transformations commonly employed in pharmaceutical synthesis. The presence of the bromine leaving group enables these compounds to participate in palladium-catalyzed coupling reactions, facilitating the construction of more complex molecular architectures. This reactivity profile positions this compound as an important building block within the broader context of heterocyclic synthetic chemistry.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its dual role as both a synthetic intermediate and a biologically active scaffold. In synthetic applications, the compound serves as a versatile building block for the construction of more complex heterocyclic systems through various chemical transformations. The strategic placement of the bromine substituent enables participation in cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig coupling processes, which are fundamental tools in modern pharmaceutical synthesis.

The medicinal chemistry applications of oxazole-containing compounds have expanded significantly in recent years, with over twenty drugs containing oxazole or isoxazole nuclei receiving approval from the United States Food and Drug Administration. These pharmaceuticals demonstrate superior pharmacokinetic profiles and pharmacological effects compared to compounds containing similar heterocycles, highlighting the unique properties imparted by the oxazole framework. The incorporation of oxazole moieties into drug molecules often results in enhanced metabolic stability, improved solubility characteristics, and favorable distribution properties.

Research in phosphoinositide 3-kinase gamma inhibitor development has specifically utilized oxazole derivatives, including brominated variants, as key structural components. The ability to introduce various functional groups at the 2-position of oxazoles through synthetic manipulation of intermediates like 2-mercapto-oxazoles demonstrates the versatility of these heterocycles in structure-activity relationship studies. The development of synthetic routes to 2-mercapto-oxazoles via beta-ketoazide intermediates exemplifies the continued evolution of oxazole synthetic methodology in support of pharmaceutical research.

The agricultural applications of oxazole derivatives further underscore their importance across multiple sectors of chemical research. These compounds find use as anti-inflammatory, antibacterial, antifungal, and antimicrobial agents, demonstrating broad-spectrum biological activity that extends beyond traditional pharmaceutical applications. The evaluation of oxazole moieties for various biological functions has revealed their potential as adaptable precursors for the synthesis of novel bioactive molecules in medicinal chemistry.

The continued development of synthetic methodologies for oxazole construction, including condensation reactions, cycloaddition processes, and oxidative cyclization approaches, reflects the ongoing importance of these heterocycles in contemporary organic synthesis. The strategic incorporation of halogen substituents, particularly bromine, into oxazole frameworks represents a sophisticated approach to molecular design that balances synthetic accessibility with biological activity optimization. This integration of synthetic methodology with medicinal chemistry objectives positions compounds like this compound at the forefront of heterocyclic research and pharmaceutical development.

属性

IUPAC Name |

4-bromo-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHUUTIZYTZSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479785 | |

| Record name | 4-Bromo-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861440-59-7 | |

| Record name | 4-Bromo-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Regioselective Bromination via Directed Lithiation

A highly effective approach to synthesize 4-bromo-2-phenyloxazole involves regioselective lithiation of 2-phenyloxazole followed by electrophilic bromination. The general strategy includes:

Step 1: Lithiation at the 4-position

The oxazole ring is selectively lithiated at the 4-position using a strong base such as lithium diisopropylamide (LDA). This base abstracts a proton adjacent to the nitrogen atom, generating a carbanion intermediate at C-4.Step 2: Electrophilic Bromination

The organolithium intermediate is then treated with an electrophilic bromine source, such as molecular bromine (Br2) or N-bromosuccinimide (NBS), to introduce the bromine atom at the 4-position.

This method benefits from high regioselectivity and yields, as the lithiation step is directed by the electronic properties of the oxazole ring and substituents. The reaction is typically conducted at low temperatures (e.g., –78 °C to –20 °C) to minimize side reactions and decomposition.

Halogen Dance Rearrangement

An alternative synthetic route utilizes the halogen dance reaction , a lithiation-induced rearrangement of halogen substituents on the oxazole ring. This method is particularly useful when starting from 5-bromo-2-phenyloxazole derivatives:

Step 1: Lithiation of 5-bromo-2-phenyloxazole

Treatment with LDA induces lithiation adjacent to the bromine substituent.Step 2: Halogen Migration

The bromine atom migrates from the 5-position to the 4-position via an anionic intermediate.Step 3: Quenching

The rearranged organolithium intermediate is quenched with an electrophile (commonly a proton source), yielding this compound.

This approach allows access to 4-bromo derivatives that might be difficult to obtain directly and has been demonstrated to proceed with good yields and regioselectivity.

Protection-Desilylation Strategy

To improve regioselectivity and facilitate purification, a protection strategy can be employed:

Step 1: Protection of the 2-position

The 2-position of the oxazole ring is protected using triisopropylsilyl (TIPS) groups to prevent lithiation at this site.Step 2: Lithiation and Bromination at the 4-position

The protected oxazole is lithiated at the 4-position and brominated.Step 3: Desilylation

Removal of the TIPS group under acidic conditions (e.g., HCl in diethyl ether) yields the target this compound.

This method allows isolation of stable intermediates and improves the overall yield and purity of the target compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Lithiation & Bromination | LDA, Br2 or NBS, –78 to –20 °C | ~70–80 | High regioselectivity, straightforward | Requires low temperature, moisture sensitive |

| Halogen Dance Rearrangement | LDA, starting from 5-bromo-2-phenyloxazole | ~50–60 | Access to 4-bromo derivatives from 5-bromo precursors | Multi-step, moderate yields |

| Protection-Desilylation | TIPSOTf, n-BuLi, Br2, HCl (for deprotection) | ~50–55 | Improved purification, stable intermediates | Additional steps, use of silyl reagents |

Detailed Research Findings

Regioselective Lithiation and Bromination

Solomin et al. (2019) demonstrated that direct lithiation of oxazole derivatives at the 2-position is well-established, but lithiation at the 4-position requires careful control of reaction conditions. Their work extended to substituted oxazoles, including 2-phenyloxazole, where LDA-mediated lithiation followed by electrophilic bromination with NBS or Br2 yielded this compound with good regioselectivity and yields around 70–80% on a multigram scale.

The reaction is performed under inert atmosphere and low temperatures to prevent ring degradation. The electrophilic bromine source must be added slowly to avoid overbromination or side reactions.

Halogen Dance Rearrangement

The halogen dance reaction offers a strategic advantage by converting more readily available 5-bromo-2-phenyloxazole into the 4-bromo isomer. This rearrangement proceeds via lithiation adjacent to the bromine atom, followed by migration of the halogen to the adjacent carbon.

In practice, this reaction involves treatment with LDA at low temperatures, with subsequent quenching. Although yields are moderate (~50–60%), this method provides access to 4-bromo derivatives that are otherwise synthetically challenging.

Protection-Desilylation Strategy

The use of triisopropylsilyl protection at the 2-position prevents lithiation at this site and directs lithiation exclusively to the 4-position. After bromination, the silyl group is removed under acidic conditions to yield the this compound.

This approach was shown to facilitate purification and improve product stability. However, the additional protection and deprotection steps add complexity and cost.

化学反应分析

Halogen Dance Reactions

The bromine atom at position 4 participates in halogen dance reactions, enabling selective functionalization. This reaction involves deprotonation at position 5 followed by bromine migration, creating intermediates for further electrophilic trapping.

Key Findings:

-

Base and Conditions : Lithium diisopropylamide (LDA, 1.5 equiv) in anhydrous THF at -80°C initiates bromine migration .

-

Electrophiles and Products :

This methodology provides access to 5-substituted derivatives critical for pharmaceutical intermediates .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles under transition metal catalysis or thermal conditions.

Experimental Data:

-

Suzuki Coupling :

-

Amination :

Cross-Coupling Reactions

4-Bromo-2-phenyloxazole participates in Ullmann and Buchwald-Hartwig couplings to form C–N/C–O bonds.

Case Study:

-

Ullmann Coupling with Phenol :

Cycloaddition Reactions

The oxazole ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Example:

-

Nitrile Oxide Cycloaddition :

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Critical Analysis of Reaction Conditions

| Reaction Type | Optimal Catalyst | Temperature | Solvent | Limitations |

|---|---|---|---|---|

| Halogen Dance | LDA | -80°C | THF | Sensitive to moisture |

| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | DMF/H₂O | Requires inert atmosphere |

| Ullmann Coupling | CuI | 120°C | DMF | High catalyst loading |

科学研究应用

Organic Synthesis

4-Bromo-2-phenyloxazole serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Heterocycles : The compound is employed as a precursor for synthesizing various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : It acts as a reagent in substitution and coupling reactions, leading to the formation of complex molecules with potential applications in drug development .

The biological activities of this compound have been extensively studied, particularly its potential as an antimicrobial and anticancer agent:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, a murine model study demonstrated that administration of this compound resulted in reduced tumor size and increased apoptosis rates in breast cancer cells .

Case Study 1: Anticancer Mechanism

A notable study involved treating breast cancer cell lines with varying concentrations of this compound. Results indicated:

- Reduction in Cell Viability : Significant decreases were observed at higher concentrations.

- Mechanisms of Action : The compound was found to modulate cell cycle progression and activate pro-apoptotic pathways, leading to increased apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pyogenes | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

The results demonstrated that the compound exhibits potent antimicrobial activity, suggesting its potential use as a therapeutic agent against bacterial infections .

作用机制

The mechanism of action of 4-Bromo-2-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The bromine atom and the oxazole ring play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Brominated Oxazole Derivatives

4-Bromo-2-phenyloxazole vs. 5-Bromo-2-methyl-1,3-benzoxazole (CAS 5676-56-2)

Key Insight : The benzoxazole derivative’s fused aromatic system reduces ring flexibility and reactivity compared to this compound, making the latter more versatile in synthetic modifications.

This compound vs. 5-(4-Bromo-2,3-dimethylphenyl)oxazole (CAS 1369899-03-5)

Brominated Benzimidazole and Pyrimidine Derivatives

This compound vs. 4-Bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole

Key Insight : Benzimidazole derivatives exhibit broader pharmacological relevance due to their ability to interact with biological targets, whereas this compound is primarily a synthetic intermediate.

This compound vs. 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine

Key Insight: Pyrimidine derivatives are more suited for coordination chemistry due to their multiple lone-pair donor sites, unlike oxazoles.

生物活性

4-Bromo-2-phenyloxazole is a halogenated oxazole compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound features a five-membered aromatic ring containing nitrogen and oxygen atoms, with a bromine substituent at the 4-position of the oxazole ring. The molecular formula is CHBrNO, and it has a molecular weight of approximately 215.05 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions, making it a candidate for various applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom plays a crucial role in modulating its binding affinity to these targets. Research indicates that the compound can act as an inhibitor or modulator in various biochemical pathways, which is essential for understanding its therapeutic potential.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, one study reported an IC value indicating effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. For example, one study found that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer cells .

Case Study: Inhibition of Tumor Growth

A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a marked decrease in tumor size compared to control groups, with histopathological analysis revealing reduced proliferation rates and increased apoptosis in treated tumors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Phenyloxazole | No bromine substitution | Limited antimicrobial activity |

| 4-Chloro-2-phenyloxazole | Chlorine instead of bromine | Moderate anticancer effects |

| 4-Methyl-2-phenyloxazole | Methyl group affects reactivity | Lower potency compared to brominated variant |

The presence of the bromine atom in this compound contributes to its enhanced reactivity and biological activity compared to these analogous compounds.

常见问题

Basic: What are the optimized synthetic routes for 4-Bromo-2-phenyloxazole, and how can reaction efficiency be improved?

Answer:

The synthesis of this compound typically involves coupling reactions or halogenation of precursor oxazole derivatives. For example, copper-catalyzed cross-coupling with N-heterocycles (e.g., pyridinones) under optimized conditions (e.g., THF at 40°C) yields the target compound. Key parameters include:

- Catalyst selection : Copper-based catalysts enhance coupling efficiency.

- Solvent optimization : Polar aprotic solvents like THF improve reaction homogeneity.

- Temperature control : Moderate temperatures (40–60°C) balance reactivity and side-product formation.

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures purity .

For substituted analogs, refluxing with substituted benzaldehydes in ethanol/acetic acid mixtures (4–18 hours) followed by solvent evaporation and filtration is a common strategy .

Basic: What spectroscopic and chromatographic methods are recommended to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks near δ 7.3–8.2 ppm confirm aromatic protons; oxazole ring protons appear at δ 6.5–7.0 ppm.

- ¹³C NMR : Oxazole carbons resonate at ~150 ppm, with bromine-induced deshielding observed in adjacent carbons.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area under the curve).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 224–226 for bromine isotope patterns) .

Advanced: How does the bromine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

Answer:

The bromine atom at the 4-position:

- Activates the oxazole ring via electron-withdrawing effects, enhancing susceptibility to nucleophilic aromatic substitution.

- Directs regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) by polarizing the π-system.

- Introduces steric bulk , which can hinder coupling at adjacent positions. Comparative studies with iodo analogs (e.g., 4-iodo-2-phenyloxazole) show lower yields for brominated derivatives due to slower oxidative addition with palladium catalysts .

Advanced: How should researchers address contradictions in reaction yields or reproducibility for this compound derivatives?

Answer:

- Systematic optimization : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures in a Design of Experiments (DoE) framework.

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediate bottlenecks.

- Byproduct analysis : Use LC-MS to detect side products (e.g., dehalogenated species or dimerization artifacts).

- Data validation : Cross-reference results with computational models (e.g., DFT for transition-state energetics) .

Advanced: What crystallographic techniques are critical for resolving the 3D structure of this compound complexes?

Answer:

- Single-crystal X-ray diffraction : Use SHELXL or SHELXT software for structure refinement. Key steps include:

Advanced: How can researchers evaluate the biological activity of this compound in vitro?

Answer:

- Antimicrobial assays : Follow CLSI guidelines for broth microdilution (e.g., MIC determination against S. aureus or E. coli).

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Enzyme inhibition studies : Target kinases or oxidoreductases with fluorescence-based activity assays.

- Controls : Include unsubstituted oxazole analogs to isolate bromine-specific effects .

Advanced: What computational methods support the design of this compound-based catalysts or ligands?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular docking : Simulate ligand-protein interactions (e.g., with kinases) using AutoDock Vina.

- Solvent modeling : Apply the COSMO-RS model to predict solubility and stability in aqueous/organic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。